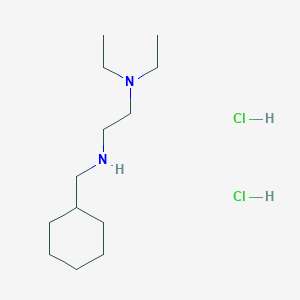![molecular formula C11H16N2O4S B4679371 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-methylacetamide](/img/structure/B4679371.png)
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-methylacetamide
Übersicht
Beschreibung
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-methylacetamide, also known as DMSO-PMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of N-methylacetamide and contains a dimethylamino sulfonyl group, which gives it unique properties.
Wissenschaftliche Forschungsanwendungen
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-methylacetamide has been used in various scientific research applications, including but not limited to, the study of ion channels, neuronal excitability, and pain sensation. This compound has been shown to modulate the activity of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. This compound has also been shown to reduce the excitability of sensory neurons, which may have implications for the treatment of chronic pain.
Wirkmechanismus
The mechanism of action of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-methylacetamide is not fully understood, but it is believed to involve the modulation of ion channels. Specifically, this compound has been shown to increase the inactivation of voltage-gated sodium channels, which reduces their activity. This may explain the compound's ability to reduce neuronal excitability and pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to modulating ion channels, this compound has been shown to inhibit the activity of protein kinase C and to increase the activity of protein kinase A. These effects may have implications for the regulation of cellular signaling pathways and the modulation of cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-methylacetamide in lab experiments is its ability to modulate the activity of ion channels, which are critical for many physiological processes. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a suitable compound for in vitro and in vivo experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and activity.
Zukünftige Richtungen
There are several future directions for the study of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-methylacetamide. One potential area of research is the development of more potent and selective derivatives of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, the potential therapeutic applications of this compound, particularly in the treatment of chronic pain, warrant further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been shown to modulate the activity of ion channels, reduce neuronal excitability, and have a range of biochemical and physiological effects. While there are limitations to using this compound in lab experiments, its potential therapeutic applications and future directions for research make it an exciting compound to study.
Eigenschaften
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenoxy]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-12-11(14)8-17-9-4-6-10(7-5-9)18(15,16)13(2)3/h4-7H,8H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSOEYKVQMUQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4679303.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-fluorobenzamide](/img/structure/B4679319.png)
![2-[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B4679331.png)
![propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4679337.png)
![4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4679347.png)

![1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}azocane](/img/structure/B4679356.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2-thienylmethyl)acrylamide](/img/structure/B4679365.png)
![2-[4-(1H-pyrazol-1-yl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4679368.png)
![5-(3,4-dimethoxybenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4679374.png)


